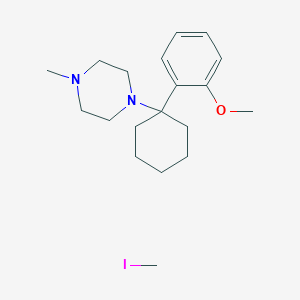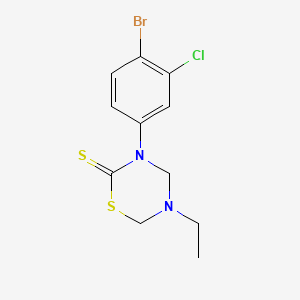![molecular formula C14H16O4 B14711331 (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate CAS No. 18238-44-3](/img/structure/B14711331.png)
(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate is a chemical compound with a complex structure that includes a methoxy group, a ketone, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate typically involves multiple steps, starting from simpler organic molecules. The process may include the formation of the benzoannulene core, followed by the introduction of the methoxy and acetate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the ketone to an alcohol.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with enzymes, receptors, or other biomolecules to understand its effects on biological systems.
Medicine
In medicine, (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate may be explored for its therapeutic potential. Studies may focus on its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings. Its chemical properties may impart desirable characteristics to these materials, such as improved stability or reactivity.
Mécanisme D'action
The mechanism of action of (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate include other benzoannulene derivatives with different substituents. Examples include:
- (3-Hydroxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate
- (3-Methoxy-5-hydroxy-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate
Uniqueness
The uniqueness of (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
18238-44-3 |
|---|---|
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
(3-methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate |
InChI |
InChI=1S/C14H16O4/c1-9(15)18-14-7-10-5-3-4-6-12(16)11(10)8-13(14)17-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
GFXQFPHYNKBODT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C2C(=C1)CCCCC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



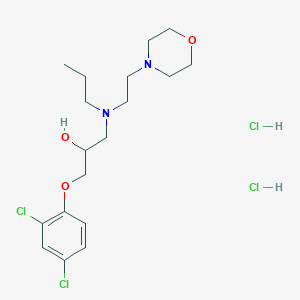
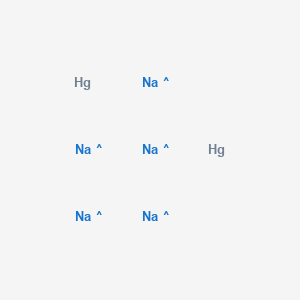
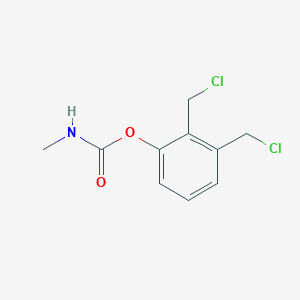



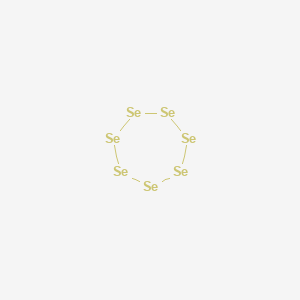
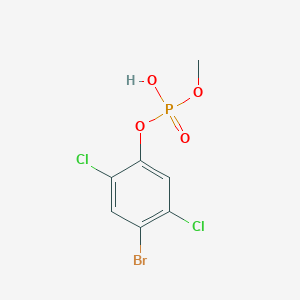
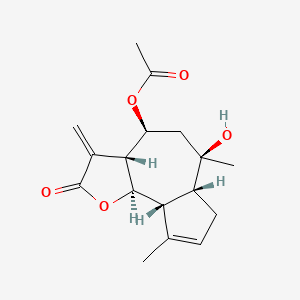
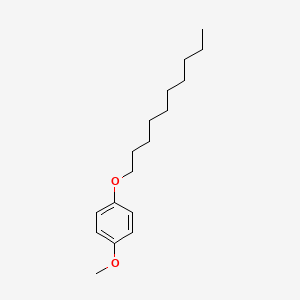
![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)
